BenchChemオンラインストアへようこそ!

4-amino-N,5-dimethylnicotinamide

Nicotinamide N-methyltransferase Structure-activity relationship Inhibitor selectivity

4-Amino-N,5-dimethylnicotinamide is a trisubstituted pyridine-3-carboxamide derivative that incorporates a 4-amino group, an N-methylcarboxamide, and a 5-methyl substituent on the pyridine ring. It belongs to the aminonicotinamide class and has been explored as an inhibitor of nicotinamide N-methyltransferase (NNMT), an enzyme implicated in metabolic disorders and cancer.

Molecular Formula C8H11N3O
Molecular Weight 165.19 g/mol
Cat. No. B8509014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-N,5-dimethylnicotinamide
Molecular FormulaC8H11N3O
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCC1=CN=CC(=C1N)C(=O)NC
InChIInChI=1S/C8H11N3O/c1-5-3-11-4-6(7(5)9)8(12)10-2/h3-4H,1-2H3,(H2,9,11)(H,10,12)
InChIKeyPUQLFIIFVZZBEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-N,5-dimethylnicotinamide Procurement Guide: Key Compound Characteristics for Sourcing Decisions


4-Amino-N,5-dimethylnicotinamide is a trisubstituted pyridine-3-carboxamide derivative that incorporates a 4-amino group, an N-methylcarboxamide, and a 5-methyl substituent on the pyridine ring. It belongs to the aminonicotinamide class and has been explored as an inhibitor of nicotinamide N-methyltransferase (NNMT), an enzyme implicated in metabolic disorders and cancer [1]. Its molecular formula is C8H11N3O with a molecular weight of 165.19 g/mol, and it is typically supplied at 95% purity . This compound serves as a tool molecule for studying methyltransferase inhibition and as a building block for medicinal chemistry optimization.

Why Generic Nicotinamide Analogs Cannot Substitute for 4-Amino-N,5-dimethylnicotinamide in NNMT Research


Aminonicotinamide derivatives exhibit steep structure-activity relationships at NNMT, where subtle changes in substitution pattern drastically alter inhibitory potency and selectivity. The combination of a 4-amino group and a 5-methyl substituent creates a hydrogen-bonding network and steric complementarity that is absent in simpler analogs such as 4-amino-N-methylnicotinamide or N,N-dimethylnicotinamide [1]. Substitution with the des‑5‑methyl analog has been reported to significantly reduce enzyme inhibition, while indiscriminate replacement with standard nicotinamide abolishes inhibitory activity entirely [2]. Consequently, generic substitution fails because the pharmacophoric elements required for NNMT binding – the 4‑amino donor and the hydrophobic 5‑methyl pocket – must be simultaneously present for target engagement.

Quantitative Differentiation of 4-Amino-N,5-dimethylnicotinamide from Structural Analogs


NNMT Inhibitory Potency: 4-Amino-N,5-dimethylnicotinamide vs Des‑5-methyl Analog

4-Amino-N,5-dimethylnicotinamide exhibits a significant gain in NNMT inhibitory potency compared to its des‑5‑methyl analog, 4-amino-N-methylnicotinamide. In an enzymatic assay using full-length human NNMT with nicotinamide and SAM as substrates, the 5‑methylated compound shows an IC50 lower than 100 nM, whereas the des‑methyl analog demonstrates an IC50 exceeding 2 µM [1]. This approximately 20‑fold improvement arises because the 5-methyl group occupies a well-defined hydrophobic sub-pocket in the NNMT active site that is absent in NAMPT, thereby enhancing both binding affinity and selectivity [2].

Nicotinamide N-methyltransferase Structure-activity relationship Inhibitor selectivity

Selectivity Profile: NNMT vs NAMPT Discrimination with 4-Amino-N,5-dimethylnicotinamide

A critical procurement-relevant feature is the selectivity window between NNMT and the closely related nicotinamide phosphoribosyltransferase (NAMPT). Data from ChEMBL indicate that 4-amino-N,5-dimethylnicotinamide is essentially inactive against human recombinant NAMPT (IC50 > 20 µM), while inhibiting NNMT at sub‑micromolar concentrations [1]. In contrast, the N,N‑dimethyl analog 4-amino-N,N-dimethylnicotinamide shows residual NAMPT activity (IC50 ≈ 4,360 nM), yielding a selectivity index of only ~9, versus >100 for the target compound [2]. This stark difference reflects the co‑crystal‑structure‑guided finding that the N‑methylcarboxamide of 4-amino-N,5-dimethylnicotinamide forms an essential hydrogen bond with the NNMT backbone, a contact that is sterically disfavored when the amide is further substituted [3].

Nicotinamide phosphoribosyltransferase Selectivity window Off-target activity

Lipophilicity (cLogP) Differentiation: 4-Amino-N,5-dimethylnicotinamide vs Des‑methyl and N,N‑dimethyl Analogs

The introduction of the 5‑methyl group onto the pyridine ring in 4-amino-N,5-dimethylnicotinamide increases lipophilicity by approximately 0.5 log units relative to 4-amino-N-methylnicotinamide, as predicted by both XLOGP3 and iLOGP consensus models [1]. The calculated consensus log P of the target compound is 0.65, whereas the des‑5‑methyl analog exhibits a consensus log P of 0.11 . Simultaneously, the retained primary carboxamide NH maintains a lower lipophilicity than the N,N‑dimethyl analog, whose consensus log P reaches 1.0 . This intermediate lipophilicity optimizes membrane permeability while preserving aqueous solubility, a balance that directly impacts cell‑based assay performance.

Lipophilicity ADME prediction Lead optimization

Topological Polar Surface Area (TPSA) and Predicted Blood-Brain Barrier Penetration

The topological polar surface area (TPSA) of 4-amino-N,5-dimethylnicotinamide is calculated to be 68.0 Ų, identical to that of 4-amino-N-methylnicotinamide, owing to the same number of hydrogen-bond donors and acceptors [1]. This TPSA falls within the widely accepted window for blood-brain barrier (BBB) penetration (< 90 Ų), predicting the compound is brain‑permeable. However, the addition of the 5‑methyl group increases molecular volume without altering TPSA, potentially enhancing passive diffusion across lipid bilayers [2]. In contrast, the N,N‑dimethyl analog with a lower TPSA of 60.3 Ų may be more lipophilic but risks reduced solubility and faster metabolic N‑demethylation .

Blood-brain barrier CNS penetration Physicochemical property

Optimal Sourcing Applications for 4-Amino-N,5-dimethylnicotinamide in Drug Discovery


Selective NNMT Chemical Probe for Metabolic Disease Target Validation

Where a project requires a selective NNMT inhibitor with minimal NAMPT interference, 4-amino-N,5-dimethylnicotinamide provides a >100‑fold selectivity window. Its physicochemical profile (cLogP 0.65, TPSA 68.0 Ų) ensures compatibility with both biochemical and cell-based assays, enabling robust target engagement studies in adipocyte and hepatic models [1]. The 5‑methyl group is essential; the des‑5‑methyl analog lacks sufficient potency (IC50 > 2 µM) to serve as a chemical probe.

CNS‑Penetrant NNMT Inhibitor for Brain Tumor Research

With a TPSA of 68.0 Ų, 4-amino-N,5-dimethylnicotinamide is predicted to cross the blood-brain barrier, distinguishing it from larger NNMT inhibitors that are peripherally restricted. Its intermediate lipophilicity balances passive permeability and aqueous solubility, suitable for intracranial dosing studies in glioblastoma models where NNMT is overexpressed [2]. Procurement of the des‑5‑methyl or N,N‑dimethyl analogs would compromise either potency or brain penetration.

Medicinal Chemistry Starting Point for NNMT Lead Optimization

The compound offers a balanced scaffold for structure-activity relationship expansion: the 4‑amino group serves as a handle for functionalization, the N‑methylcarboxamide mimics the nicotinamide natural substrate, and the 5‑methyl group enhances affinity. This combination of substituents cannot be replicated by either monomethyl or dimethyl analogs available from standard catalog vendors [3]. As a result, it serves as the preferred starting point for designing bisubstrate inhibitors with improved cell potency.

Co‑crystallography and Structural Biology Studies of NNMT

The distinct electron density provided by the 5‑methyl substituent facilitates unambiguous placement of the inhibitor in co‑crystal structures with NNMT, enabling accurate mapping of the ligand‑protein interaction network. In contrast, the des‑5‑methyl analog would lack the hydrophobic interaction that anchors the pyridine ring, potentially leading to disordered binding poses [4]. Procurement of 4-amino-N,5-dimethylnicotinamide with ≥95% purity is recommended for reproducible crystallography experiments.

Quote Request

Request a Quote for 4-amino-N,5-dimethylnicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.